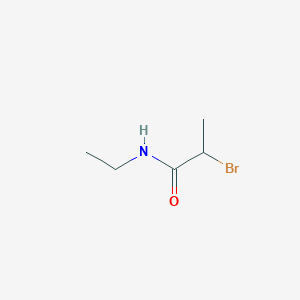

2-溴-正乙基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-Bromo-n-ethylpropanamide involves reactions with primary, secondary, or tertiary amines, showcasing its versatility. Enantiomeric 2-bromopropanamides react with amines to yield secondary or tertiary amino or quaternary ammonium amide products. The presence of silver oxide can promote these reactions to achieve high yields and enantiomeric excesses, demonstrating the enantioselective potential of 2-bromopropanamides in synthesizing alaninamides (D'angeli, Marchetti, Cavicchioni, Bertolasi, & Maran, 1991).

Molecular Structure Analysis

The structure and reactivity of 2-Bromo-n-ethylpropanamide derivatives are influenced by their interaction with conjugated bases of β-dicarbonyl compounds, leading to the formation of heterocyclic compounds through C-C or C-O alkylation reactions. These reactions display diastereoselectivity, further impacted by silver promoters in cases of O-alkylation (Marchetti, 2003).

Chemical Reactions and Properties

2-Bromo-n-ethylpropanamide undergoes base-promoted reactions with lactams to produce spiro-oxazolidinones, highlighting its reactivity and potential for creating cyclic structures. These compounds can be further hydrolyzed under acidic conditions to yield ω-aminoester amides, showcasing the chemical versatility and reactivity of 2-bromo-2-methylpropanamides (Scrimin, Cavicchioni, D'angeli, Goldblum, & Maran, 1988).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point of 2-Bromo-n-ethylpropanamide and its derivatives are crucial for their application in synthetic pathways. These properties are determined by the molecular structure and substituents present in the compound, affecting its behavior in chemical reactions and its handling in the laboratory.

Chemical Properties Analysis

The chemical properties of 2-Bromo-n-ethylpropanamide, including its reactivity with nucleophiles and its role in substitution reactions, are central to its utility in organic synthesis. It acts as an intermediate for the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives, demonstrating its application in multicomponent reactions for synthesizing complex organic molecules (Sabbaghan & Hossaini, 2012).

科学研究应用

1. 造血和生殖危害

Kim 等人 (1996) 的一项研究探讨了接触含有 2-溴丙烷的溶剂对韩国电子行业工人的造血和生殖危害。研究结果表明存在严重的健康危害,包括女性工人的闭经和全血细胞减少症,以及男性工人的精子活力降低,表明 2-溴丙烷是致病因子 (Kim 等,1996)。

2. 化学合成应用

Esteves 等人 (2007) 的研究证明了 2-溴-3-(3',4'-二甲氧基苯基)-3-炔丙氧基丙酰胺在炔丙基溴醚的选择性自由基环化成四氢呋喃衍生物中的应用。这突出了 2-溴-正乙基丙酰胺在合成有机化学中的一个具体应用 (Esteves、Ferreira 和 Medeiros,2007)。

3. 抗菌活性

Grishchuk 等人 (2013) 的研究调查了 2-氯(溴)-(2-甲基)-3-芳基丙酰胺的抗菌特性,其中包括与 2-溴-正乙基丙酰胺结构相似的化合物。他们发现这些化合物对各种微生物菌株(包括葡萄球菌和酵母菌)表现出较低的抗菌活性 (Grishchuk 等,2013)。

4. 环境和健康影响研究

Boekelheide 等人 (2004) 关于相关化合物 2-溴丙烷的生殖和发育毒性的国家毒理学计划报告,提供了对溴丙烷(包括 2-溴-正乙基丙酰胺)的更广泛的环境和健康影响的见解。该报告强调了了解这些化合物的毒理学特征的重要性 (Boekelheide 等,2004)。

属性

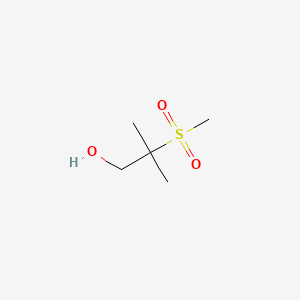

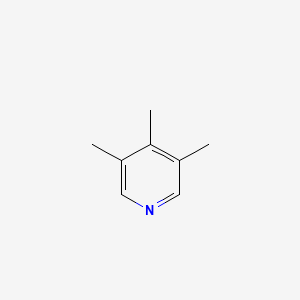

IUPAC Name |

2-bromo-N-ethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-3-7-5(8)4(2)6/h4H,3H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQUSEJOWOMUEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5349-31-5 |

Source

|

| Record name | NSC1207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)